molecular formula C14H20N2O3S B2364551 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide CAS No. 899956-59-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

Cat. No.: B2364551
CAS No.: 899956-59-3
M. Wt: 296.39
InChI Key: RTPQFVJTOMLVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide is a synthetic organic compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. This structure is notable for its hybrid aromatic-heterocyclic framework, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)13(17)15-11-5-7-12(8-6-11)16-9-4-10-20(16,18)19/h5-8H,4,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPQFVJTOMLVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, green chemistry approaches, such as the use of solvent-free conditions or recyclable catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with pyridine-based pivalamide derivatives cataloged in the Catalog of Pyridine Compounds (2017). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide Phenyl 1,1-dioxidoisothiazolidin-2-yl, pivalamide C₁₄H₁₉N₂O₃S ~307.38* Sulfone group enhances polarity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Cl, CHO, I, pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Halogenated, formyl group for reactivity
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide Pyridine I, OCH₃, pivalamide C₁₂H₁₇IN₂O₂ ~378.18* Methoxy group improves solubility
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide Pyridine CHO, OCH₃, pivalamide C₁₂H₁₇N₂O₃ ~265.28* Aldehyde for conjugation potential

Note: Molecular weights marked with * are calculated based on standard atomic masses due to absence of explicit data in the evidence.

Key Differences and Implications

Core Structure: The target compound employs a phenyl ring, whereas analogs in Table 1 use a pyridine ring.

Functional Groups: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound is absent in pyridine analogs. Pyridine analogs feature halogens (Cl, I) and methoxy/formyl groups, which are absent in the target compound. These groups enhance reactivity (e.g., cross-coupling for iodinated derivatives) or solubility (methoxy) .

Molecular Weight and Polarity: The target compound has a lower molecular weight (~307 g/mol) compared to iodinated pyridine analogs (e.g., 378 g/mol for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide). This may improve bioavailability in drug design contexts.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide, a compound characterized by its unique structural features, has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound features a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a pivalamide moiety. This configuration enhances its stability and solubility, making it a compound of interest in various scientific fields. The pivalamide group contributes to its chemical properties and biological interactions.

The primary mechanism of action for this compound involves its selective inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts cell cycle progression, particularly from the G1 phase to the S phase, which is critical in cancer cell proliferation. The compound binds to the active site of CDK2, leading to potential apoptosis in cells with elevated CDK2 activity.

Inhibition of Cyclin-Dependent Kinases

Studies have demonstrated that this compound effectively inhibits CDK2 activity. This inhibition is crucial for therapeutic strategies targeting various cancers where CDK2 is overexpressed. The compound's binding affinity and specificity have been evaluated through various biochemical assays.

Enzyme Inhibition Studies

In addition to CDK2 inhibition, the compound has shown potential as an enzyme inhibitor. For instance, it has been tested against several enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating significant inhibitory effects .

Enzyme Inhibition (%) Binding Energy (kcal/mol)
AChE85%-7.5
BChE85%-7.6
Urease73.8%-6.5
α-Amylase57.9%-5.8

These results indicate that this compound possesses multi-target inhibitory properties that could be exploited in drug development .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Cancer Cell Lines : Research has shown that treatment with this compound leads to reduced proliferation rates in various cancer cell lines due to its CDK2 inhibitory action.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound's binding affinity is influenced by its structural features and functional groups .
  • Synthetic Pathways : The synthesis of this compound typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with pivaloyl chloride under controlled conditions to ensure high yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.